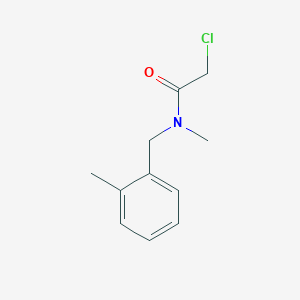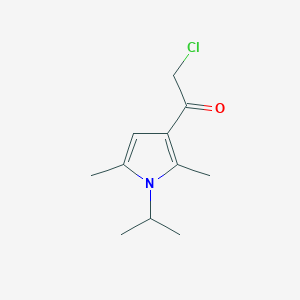
4-Chloro-3-Fluorobenzaldehyde
描述
4-Chloro-3-Fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is known for its applications as an intermediate in organic synthesis and its utility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3-Fluorobenzaldehyde can be synthesized through the reductive carbonylation of 4-Chloro-3-Fluoroiodobenzene. The reaction involves the use of rhodium (III) chloride trihydrate as a catalyst, along with hydrogen and carbon monoxide gases. The reaction is carried out in the presence of triethylamine and triphenylphosphine in N,N-dimethylacetamide at 90°C under a pressure of 10 bar for 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions: 4-Chloro-3-Fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Chloro-3-Fluorobenzoic acid.
Reduction: 4-Chloro-3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
4-Chloro-3-Fluorobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of 4-Chloro-3-Fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to form different products .
相似化合物的比较
- 4-Chlorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Chlorobenzaldehyde
Comparison: 4-Chloro-3-Fluorobenzaldehyde is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This dual substitution makes it more reactive and versatile compared to its mono-substituted counterparts. The combination of these substituents also influences its physical properties, such as melting point and solubility .
属性
IUPAC Name |
4-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDWRPTDCIFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369316 | |
| Record name | 4-Chloro-3-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-95-7 | |
| Record name | 4-Chloro-3-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 4-Chloro-3-Fluorobenzaldehyde and what structural insights were gained?
A: The research article utilized a combination of experimental and theoretical methods to characterize this compound []. Experimentally, both X-ray diffraction (XRD) and vibrational spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, were employed []. The XRD analysis provided a detailed three-dimensional structure of the molecule, revealing bond lengths, bond angles, and the overall molecular conformation []. FT-IR and Raman spectroscopy provided complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups and their chemical bonds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)


![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)







